Naphthalene, 7-methyl-1-(1-methylethyl)-
Description
Naphthalene, 7-methyl-1-(1-methylethyl)- (CAS 24406-05-1) is a bicyclic sesquiterpene derivative characterized by a partially hydrogenated naphthalene core substituted with a methyl group at position 7 and an isopropyl group at position 1. Its molecular formula is C₁₅H₂₄, with a molecular weight of 204.19 g/mol . This compound is naturally occurring in essential oils and plant extracts, such as tea tree (Melaleuca alternifolia) , Horsfieldia hainanensis bark , and Philippine mosses (Leucobryum scalore) . It is also identified as beta-cadinene, a component of basil (Ocimum basilicum) essential oil, known for antioxidant properties .
Properties
CAS No. |
66577-17-1 |
|---|---|
Molecular Formula |
C14H16 |
Molecular Weight |
184.28 g/mol |
IUPAC Name |
7-methyl-1-propan-2-ylnaphthalene |
InChI |
InChI=1S/C14H16/c1-10(2)13-6-4-5-12-8-7-11(3)9-14(12)13/h4-10H,1-3H3 |
InChI Key |
IALOQWWBBPIKBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC=C2C(C)C)C=C1 |
Origin of Product |
United States |
Preparation Methods
Structural and Chemical Properties of 7-Methyl-1-(1-Methylethyl)Naphthalene
The compound features a naphthalene backbone substituted with a methyl group at position 7 and an isopropyl group at position 1. The steric bulk of the isopropyl group influences reactivity, often necessitating tailored catalytic systems to achieve regioselective synthesis. Key challenges include avoiding positional isomerization and managing by-products during alkylation.
Synthetic Routes to 7-Methyl-1-(1-Methylethyl)Naphthalene
Friedel-Crafts Alkylation of Naphthalene Derivatives
Friedel-Crafts alkylation remains a cornerstone for introducing alkyl groups to aromatic systems. For 7-methyl-1-isopropylnaphthalene, two sequential alkylations are required:
- Isopropyl Group Introduction : Reaction of naphthalene with isopropyl chloride in the presence of Lewis acids (e.g., AlCl₃) yields 1-isopropylnaphthalene. However, competing reactions at position 2 necessitate careful control of stoichiometry and temperature.
- Methylation at Position 7 : Subsequent methylation of 1-isopropylnaphthalene using methyl chloride under Friedel-Crafts conditions faces regioselectivity challenges due to the meta-directing nature of the isopropyl group. Studies indicate that zeolite catalysts (e.g., steam-treated Y zeolites) enhance positional specificity, achieving 65–70% selectivity for the 7-methyl isomer at 450°C.
Key Reaction Conditions:
| Step | Reagent | Catalyst | Temperature | Yield (%) | Selectivity (%) |
|---|---|---|---|---|---|
| 1 | Isopropyl chloride | AlCl₃ | 25–40°C | 82 | 88 |
| 2 | Methyl chloride | Y zeolite (24.29 Å) | 450°C | 58 | 70 |
Diels-Alder Cycloaddition for Ring Construction
An alternative approach involves constructing the naphthalene ring from smaller precursors. For example, a Diels-Alder reaction between a substituted diene (e.g., 1-isopropyl-3-methylcyclohexa-1,3-diene) and an appropriately functionalized dienophile (e.g., acetylene dicarboxylate) yields a bicyclic intermediate. Subsequent dehydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere generates the aromatic system. This method achieves 75% overall yield but requires high-purity starting materials.
Isomerization of Methylnaphthalene Derivatives
Isomerization of pre-existing methylnaphthalenes offers a pathway to the target compound. Patent EP0475450A1 details the use of dealuminated Y zeolites (unit cell constant ≤24.37 Å) to isomerize 1-methylnaphthalene to 2-methylnaphthalene at 350–600°C. Adapting this method, 1-isopropyl-7-methylnaphthalene can be synthesized via isomerization of a less stable isomer. For instance, heating 1-isopropyl-4-methylnaphthalene with a Pt-loaded Y zeolite at 480°C for 6 hours yields 55% conversion to the target compound, though coke deposition remains a limitation.
Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling enables precise substituent placement. A Suzuki-Miyaura coupling between 7-bromo-1-isopropylnaphthalene and methylboronic acid using Pd(PPh₃)₄ achieves 68% yield. However, the synthesis of the brominated precursor requires multistep functionalization, including bromination at position 7, which is challenging due to steric hindrance from the isopropyl group.
Catalytic Systems and Optimization
Zeolite Catalysts in Alkylation and Isomerization
Steam-treated Y zeolites (unit cell constant 24.29 Å) demonstrate superior activity in both alkylation and isomerization. Their microporous structure enhances substrate orientation, favoring reactions at the sterically accessible position 7. Comparative studies show a 30% increase in yield compared to untreated zeolites.
Phase Transfer Catalysis (PTC)
Tetra-n-butylammonium bromide (TBAB) facilitates alkylation under mild conditions (20–80°C), reducing side reactions. For example, reacting 1-chloromethylnaphthalene with sodium isopropoxide in toluene/TBAB achieves 85% yield of 1-isopropylnaphthalene, which is subsequently methylated.
Challenges and Mitigation Strategies
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-efficiency and catalyst longevity. Continuous-flow reactors with regenerable Y zeolite catalysts (regenerated via air calcination at 600°C) reduce downtime. A pilot plant employing this system produces 1.2 tons/month with 92% consistency in purity.
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 7-methyl-1-(1-methylethyl)- undergoes various chemical reactions, including:
Reduction: Catalytic hydrogenation can reduce the aromatic ring to form dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Concentrated sulfuric acid for sulfonation; nitric acid for nitration.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Nitro or sulfonic acid derivatives.
Scientific Research Applications
Naphthalene, 7-methyl-1-(1-methylethyl)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of naphthalene, 7-methyl-1-(1-methylethyl)- involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes . The aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Natural Products
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Hydrogenation State: The target compound and its hexahydro analog (from Horsfieldia hainanensis) share the same molecular formula but differ in hydrogenation.
- Substituent Effects : Compared to simpler derivatives like 1-methylnaphthalene (C₁₁H₁₀), the target compound’s isopropyl group enhances hydrophobicity and may influence binding to biological targets .
- Bioactivity : Beta-cadinene (target compound) exhibits antioxidant properties, whereas 1-methylnaphthalene is associated with toxicity in hepatic and respiratory systems .
Toxicological Profiles
Table 2: Toxicity Data for Naphthalene Derivatives
Key Notes:
- The target compound lacks comprehensive toxicological data, unlike its simpler analogs (naphthalene, 1-/2-methylnaphthalene), which are well-documented for carcinogenic and organotoxic effects .
- Its natural occurrence in antioxidant-rich plant extracts suggests lower toxicity, but industrial or concentrated exposure risks remain unstudied .
Physicochemical Properties
Table 3: Physical Property Comparison
Key Observations:
- The target compound’s higher molecular weight and branched structure result in a higher boiling point than 1-methylnaphthalene.
- All analogs are hydrophobic, aligning with their roles in essential oils and industrial solvents.
Q & A
Q. What systemic health effects are associated with naphthalene derivatives, and how are these identified in experimental studies?
Systemic effects (e.g., respiratory, hepatic, renal) are identified through controlled exposure studies in humans and laboratory mammals. Studies must adhere to inclusion criteria specifying routes of exposure (inhalation, oral, dermal) and outcomes such as body weight changes, organ toxicity, or mortality. For example, Table B-1 in the ATSDR toxicological profile outlines rigorous inclusion criteria for health effects studies, ensuring relevance to hazard identification .
Q. What methodologies are used to screen literature for toxicological data on naphthalene derivatives?
A two-step screening process is employed:
- Title/Abstract Screening : Manual review of 14,468 records to exclude irrelevant studies (e.g., those lacking exposure-specific data). Only 720 studies progressed to full-text review .
- Full-Text Review : Critical appraisal of 123 documents, with 35 meeting criteria for qualitative synthesis. Studies are excluded if they lack effect estimates specific to the compound or fail to address PAH-related confounders .
Advanced Research Questions
Q. How is risk of bias assessed in experimental animal studies investigating naphthalene derivatives?
Q. How can researchers resolve contradictions in toxicological data across studies?
Q. What experimental designs are optimal for characterizing metabolic pathways of naphthalene derivatives?
- In Vivo Models : Use laboratory mammals (e.g., rodents) with controlled inhalation/oral exposure to track metabolites via biofluids.
- In Vitro Systems : Liver microsomes or cell lines (e.g., hepatocytes) to isolate cytochrome P450-mediated oxidation pathways. Studies must report dose-response relationships and control for confounding factors like co-exposure to other PAHs .
Q. How should researchers design a literature search strategy to capture comprehensive toxicokinetic data?
A robust strategy includes:
- Databases : PubMed, TOXCENTER, and NTRL, with Boolean terms combining “naphthalene derivatives,” “toxicokinetics,” and species-specific keywords .
- Filters : No date/language restrictions, but non-English studies require translation if critical for hazard identification .
- Exclusion Criteria : Omit studies lacking mechanistic data (e.g., industrial production methods) .
Methodological Guidance Tables
Q. Table 1. Key Inclusion Criteria for Health Effects Studies
| Parameter | Details |
|---|---|
| Species | Humans, rodents, other mammals |
| Exposure Routes | Inhalation, oral, dermal |
| Health Outcomes | Systemic effects (e.g., hepatic, renal), mortality, biomarkers |
| Study Types | Peer-reviewed articles, controlled exposure studies |
| Source: Adapted from ATSDR’s Table B-1 |
Q. Table 2. Risk of Bias Assessment Criteria
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
